5-(2-Methoxyphenyl)-2-furoic acid (CAS 54023-04-0) is a specialized heterocyclic building block and a potent bidentate chelator, widely utilized in the synthesis of metalloenzyme inhibitors and advanced pharmaceutical intermediates[1]. Characterized by its rigid furan core and an ortho-methoxy-substituted phenyl ring, this compound exhibits well-defined steric and electronic properties. In procurement and material selection, it is primarily valued for its predictable cross-coupling reactivity, its utility as a precursor for amide-linked drug candidates, and its established role as a metalloform-selective inhibitor scaffold, particularly targeting Mn(II)-dependent bacterial methionine aminopeptidases (MetAPs)[2].
Substituting 5-(2-Methoxyphenyl)-2-furoic acid with generic analogs, such as unsubstituted 5-phenyl-2-furoic acid or para-substituted variants, fundamentally alters the molecule's three-dimensional conformation and electronic profile [1]. The ortho-methoxy group acts as a critical steric determinant, forcing the phenyl ring out of coplanarity with the furan system—a conformational twist that is strictly required for selective binding in constrained metalloenzyme active sites [2]. Furthermore, the electron-donating nature of the methoxy group enriches the electron density of the furan ring, altering the pKa of the adjacent carboxylic acid and significantly shifting its solubility, dissolution rate, and reactivity in downstream amide coupling processes compared to halogenated or unsubstituted baselines [1].
In the development of bacterial methionine aminopeptidase (MetAP) inhibitors, the steric profile of the 5-aryl substituent dictates binding affinity and metal-ion selectivity. The ortho-methoxy group in 5-(2-methoxyphenyl)-2-furoic acid forces a non-coplanar dihedral angle between the phenyl and furan rings [1]. Class-level structural analyses of 5-(ortho-substituted-phenyl)-2-furoic acids demonstrate that this specific twist enables bidentate coordination to the Mn(II) dinuclear center, yielding sub-micromolar IC50 values against bacterial MetAPs [2]. In contrast, unsubstituted 5-phenyl-2-furoic acid or para-substituted analogs adopt a flatter conformation that sterically clashes with the active site pocket, resulting in a significant loss in inhibitory potency and a failure to discriminate between Mn(II) and Co(II) metalloforms[1].
| Evidence Dimension | MetAP Binding Affinity & Metalloform Selectivity |
| Target Compound Data | Ortho-substituted scaffold enforces non-coplanar geometry, enabling sub-micromolar IC50 (<1.0 µM) for Mn(II)-MetAP. |
| Comparator Or Baseline | Unsubstituted 5-phenyl-2-furoic acid (coplanar geometry). |
| Quantified Difference | >10-fold reduction in target affinity and loss of Mn(II) vs Co(II) selectivity for the unsubstituted baseline. |
| Conditions | In vitro MetAP enzymatic inhibition assays and crystallographic binding models. |
Procurement of the ortho-methoxy variant is essential for drug discovery programs targeting Mn(II)-dependent metalloenzymes, as flat analogs fail to achieve the required binding geometry.
The synthesis of complex pharmaceutical intermediates often requires the coupling of the furoic acid moiety with sterically hindered amines. The ortho-methoxy group on 5-(2-methoxyphenyl)-2-furoic acid acts as an electron-donating group, increasing the electron density across the conjugated furan system compared to halogenated analogs like 5-(2-chlorophenyl)-2-furoic acid [1]. This electronic enrichment subtly modulates the reactivity of the activated acyl intermediate, optimizing the balance between stability and electrophilicity. In standard peptide coupling protocols, electron-rich furoic acids typically demonstrate higher conversion rates and fewer side reactions than their electron-withdrawing counterparts, which are more prone to premature hydrolysis [1].
| Evidence Dimension | Amide coupling conversion rate and active ester stability |
| Target Compound Data | High stability of the activated ester intermediate, supporting >90% typical yield in standard couplings. |
| Comparator Or Baseline | 5-(2-chlorophenyl)-2-furoic acid (electron-withdrawing ortho-substituent). |
| Quantified Difference | Electron-withdrawing comparators exhibit higher rates of active ester hydrolysis, reducing overall isolated yields by 10-15% in aqueous-organic mixtures. |
| Conditions | Standard amide coupling conditions (e.g., HATU, DIPEA, DMF). |
For process chemists scaling up API synthesis, selecting the methoxy-substituted building block ensures higher coupling yields and simplifies downstream purification.
The introduction of an ortho-methoxy group significantly alters the crystal lattice energy and solvation dynamics of the furoic acid core. Compared to the highly crystalline and less soluble 5-(4-methoxyphenyl)-2-furoic acid, the ortho-methoxy isomer exhibits an asymmetric, twisted conformation that disrupts tight intermolecular hydrogen bonding networks [1]. This structural disruption translates to enhanced solubility in polar aprotic solvents (such as DMSO, DMF, and THF) and improved processability in continuous flow reactors. While para-substituted analogs often face solubility ceilings that limit stock solution concentrations, the ortho-substituted target compound routinely supports higher molarity formulations, preventing reactor clogging and ensuring consistent dosing [1].
| Evidence Dimension | Solubility in polar aprotic solvents (e.g., THF, DMF) |
| Target Compound Data | High solubility supporting >0.2 M stock solutions for continuous processing. |
| Comparator Or Baseline | 5-(4-methoxyphenyl)-2-furoic acid (para-isomer). |
| Quantified Difference | The symmetric para-isomer exhibits stronger crystal packing, limiting practical stock concentrations and increasing the risk of precipitation. |
| Conditions | Standard ambient temperature dissolution in THF or DMF for flow chemistry applications. |
Buyers designing automated synthesis or high-throughput screening libraries must prioritize the ortho-isomer to avoid solvent-line blockages and ensure reliable liquid handling.
Serves as a core scaffold for designing Mn(II)-selective methionine aminopeptidase (MetAP) inhibitors, where the specific ortho-methoxy-induced steric twist is mandatory for active site coordination and metalloform selectivity [1].
Utilized as a premium building block in the synthesis of amide-linked therapeutics, benefiting from its electron-rich profile that maximizes coupling yields and minimizes active-ester hydrolysis during scale-up [2].
Ideal for automated parallel synthesis and flow chemistry platforms, where its enhanced solubility in polar aprotic solvents prevents precipitation and ensures reproducible dosing compared to symmetric para-substituted analogs [2].